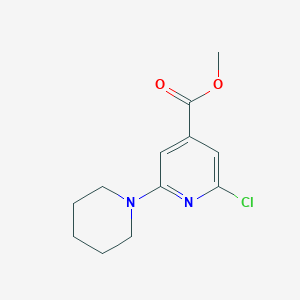

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-piperidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-7-10(13)14-11(8-9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCSZZBUAFOFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Isonicotinic Acid Derivatives

One of the most straightforward approaches involves starting from 2-chloroisonicotinic acid or its derivatives, followed by nucleophilic substitution with piperazine or piperidine derivatives.

-

- Activation of 2-chloroisonicotinic acid as an ester (e.g., methyl ester) to enhance reactivity.

- Reaction with piperazine or piperidine in the presence of a base (e.g., potassium carbonate) under reflux conditions.

- The substitution occurs at the 6-position of the pyridine ring, replacing a suitable leaving group with the piperidine moiety.

-

- Esterification of 2-chloroisonicotinic acid with methanol in acidic conditions yields methyl 2-chloro-6-methoxyisonicotinate.

- Subsequent nucleophilic substitution with piperazine or piperidine yields the target compound.

-

- High yields (~99%) reported for esterification steps.

- Reactions are typically carried out under reflux with common solvents like tetrahydrofuran (THF).

Esterification and Subsequent Amination

This method involves initial esterification of isonicotinic acid derivatives, followed by nucleophilic substitution with piperidine.

-

- Esterification: React isonicotinic acid with methanol under reflux with sulfuric acid to form methyl isonicotinate.

- Chlorination: Convert methyl isonicotinate to methyl 2-chloro-6-methoxyisonicotinate via chlorination using reagents like thionyl chloride or phosphorus oxychloride.

- Amination: React methyl 2-chloro-6-methoxyisonicotinate with piperidine under reflux to substitute the chlorine atom, forming the piperidinyl derivative.

-

- The chlorination step yields the methyl ester with high efficiency (~99%) under reflux with sulfuric acid.

- The substitution with piperidine proceeds smoothly, yielding the desired compound.

Deaminative Chlorination of Aminoheterocycles

Inspired by biological deamination processes, a novel method involves converting amino groups directly into chlorides using a pyrylium reagent and chloride source.

-

- Starting from aminoheterocycles, treat with a pyrylium reagent (e.g., Pyry-BF₄) and a chloride source.

- This converts the amino group into a chloro group via a late-stage functionalization process.

- The approach avoids harsh diazotization and oxidative chlorination, making it suitable for sensitive molecules.

-

- This method has broad substrate scope, applicable to over 20 heterocyclic classes.

- It offers high functional group tolerance and safety advantages over classical methods like Sandmeyer reactions.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloroisonicotinic acid | Piperazine/piperidine | Reflux in ethanol or THF | High (~99%) | Simple, high yield | Suitable for late-stage modification |

| Esterification + chlorination + amination | Isonicotinic acid derivatives | Methanol, SOCl₂ or PCl₅, Piperidine | Reflux, controlled temperature | High | Stepwise control | Common route, scalable |

| Deaminative chlorination | Aminoheterocycles | Pyrylium reagent, chloride source | Room temperature, mild | Variable | Broad scope, safe | Late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the ester group to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Formation of 2-azido-6-piperidin-1-ylisonicotinate or 2-thiocyanato-6-piperidin-1-ylisonicotinate.

Oxidation: Formation of N-oxide derivatives of the piperidine ring.

Reduction: Formation of 2-chloro-6-piperidin-1-ylisonicotinol or other reduced derivatives.

Scientific Research Applications

Chemistry

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate serves as a versatile building block in synthetic organic chemistry. It is commonly used to synthesize more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions : The piperidine ring can be oxidized to form N-oxide derivatives.

- Reduction Reactions : The compound can be reduced to remove the chlorine atom or convert the ester group to an alcohol.

Biology

In biological research, this compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Its potential applications include:

- Enzyme Inhibition : It has shown promise as a selective inhibitor for enzymes like galactokinase (GALK1), which is relevant for treating conditions such as classic galactosemia. Structural modifications of the compound have been linked to enhanced potency against GALK1.

- Receptor Modulation : The compound interacts with various receptors, influencing physiological responses and potentially serving as a therapeutic agent.

Medicine

This compound is being explored for its potential in drug development, particularly targeting neurological disorders. Its mechanism of action involves interaction with specific molecular targets, affecting biochemical pathways relevant to various diseases.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals, highlighting its importance beyond laboratory settings.

Inhibition of GALK1

Research indicates that this compound may effectively inhibit GALK1, which plays a crucial role in galactose metabolism. Studies have demonstrated that structural variations can enhance its inhibitory effects, making it a candidate for therapeutic intervention in metabolic disorders.

Cancer Therapeutics

There are ongoing investigations into the compound's potential as an anti-cancer agent, particularly through its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, compounds derived from this compound have been studied for their efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate, we analyze its structural and functional analogs, focusing on Ethyl 2-(piperidin-4-yl)acetate () as a representative example. While these compounds differ in core scaffold and substituents, their shared piperidine moiety and ester functionality allow for instructive comparisons.

Structural and Physicochemical Properties

Key Observations :

- The chlorine atom in this compound increases molecular weight and lipophilicity (Log P) compared to Ethyl 2-(piperidin-4-yl)acetate.

- Higher TPSA (due to additional N and O atoms) may lower blood-brain barrier (BBB) permeability relative to Ethyl 2-(piperidin-4-yl)acetate, which has moderate BBB penetration .

Key Observations :

- Chlorinated pyridines in the target compound require harsher conditions (e.g., elevated temperatures) for functionalization compared to the milder protocols used for Ethyl 2-(piperidin-4-yl)acetate.

- The ethyl ester analog’s synthesis leverages carbodiimide chemistry (EDC/HOBt), a common strategy for carboxylate activation, whereas the methyl ester may form via direct methylation of a carboxylic acid.

Bioavailability and ADME Profiles

Key Observations :

- The ethyl analog’s lower TPSA and absence of aromatic chlorine enhance its gastrointestinal absorption and BBB penetration.

- This compound’s chlorine atom and aromatic system may increase CYP450 interaction risks, necessitating detailed metabolic studies.

Biological Activity

Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 254.71 g/mol

- CAS Number : 1227955-17-0

The compound is synthesized through the reaction of 2-chloroisonicotinic acid with piperidine, typically using methanol as an esterification agent under reflux conditions .

This compound acts primarily as an enzyme inhibitor or receptor modulator. Its biological activity is attributed to its interactions with specific molecular targets, which can vary depending on the context of use. The compound has been explored for its potential roles in:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting disease processes.

- Receptor Modulation : It can interact with various receptors, influencing physiological responses.

Enzyme Inhibition

Research indicates that this compound may serve as a selective inhibitor for certain enzymes. For instance, studies have shown its potential as an inhibitor of galactokinase (GALK1), which is relevant in the context of treating classic galactosemia . The compound's structural modifications have been linked to enhanced potency against GALK1, demonstrating its role in biochemical inhibition.

Case Studies and Research Findings

- Inhibition of GALK1 :

- 15-Prostaglandin Dehydrogenase (15-PGDH) :

- Cancer Therapeutics :

Data Table: Biological Activity Summary

| Study Focus | Target Enzyme/Receptor | IC50 Value (nM) | Notes |

|---|---|---|---|

| GALK1 Inhibition | GALK1 | <100 | Prevents galactose accumulation |

| Prostaglandin Regulation | 15-PGDH | 0.1 | Enhances tissue regeneration |

| Cancer Therapeutics | NSD2 | Not specified | Potential selective inhibitor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.